3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol
Description
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a brominated triazole derivative characterized by a 1,2,4-triazole core substituted with two bromine atoms at the 3- and 5-positions and a propanol side chain at the 1-position. Triazole derivatives are widely studied for their biological activities, such as antifungal, herbicidal, and antiviral effects, attributed to their ability to disrupt enzyme functions or interact with biomolecular targets . The bromine substituents likely enhance stability and reactivity compared to non-halogenated analogs, making this compound a candidate for antimicrobial applications .
Properties
Molecular Formula |
C5H7Br2N3O |
|---|---|
Molecular Weight |
284.94 g/mol |
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H7Br2N3O/c6-4-8-5(7)10(9-4)2-1-3-11/h11H,1-3H2 |
InChI Key |
PVGKGIVQYKAZSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate propanol derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction. The process may involve heating and stirring under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atoms can be reduced to form less substituted triazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The propanol group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol Structure: Differs by a shorter methanol chain instead of propanol. Molecular weight: 256.88 g/mol .
β-(1,2,4-Triazol-1-yl)-L-alanine and Derivatives Structure: Features a triazole linked to an amino acid backbone. Properties: Water-soluble due to the carboxylic acid group. Acts as a metabolite of the fungicide myclobutanil, with herbicidal and antifungal activities . Activity: Demonstrated plant growth regulation and moderate antifungal effects (MIC ≈ 10–50 μg/mL against Candida spp.) .
Imidazolylindol-propanol (from ) Structure: Combines imidazole and indole moieties with a propanol chain. Properties: High lipophilicity enhances fungal membrane penetration. Activity: Exceptional antifungal potency (MIC = 0.001 μg/mL against Candida albicans), attributed to synergistic interactions between the indole and imidazole groups .
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (PI-19042) Structure: Benzyl substitution at the 1-position instead of propanol. Properties: Increased steric bulk may hinder binding to certain targets. Molecular weight: 330.98 g/mol . Activity: Likely exhibits broad-spectrum antimicrobial activity due to bromine atoms, though specific data are unavailable .
Key Comparative Insights
- Chain Length: The propanol side chain offers a balance between lipophilicity (for membrane penetration) and hydrophilicity (for solubility), unlike the shorter methanol analog .
- Biological Activity: While the imidazolylindol-propanol shows superior antifungal activity, the target compound’s triazole-bromine combination may provide selectivity against triazole-resistant fungal strains .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol | C₅H₇Br₂N₃O | 284.94 | 2.5 | Triazole, Br, hydroxyl |
| (3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol | C₃H₃Br₂N₃O | 256.88 | 1.2 | Triazole, Br, hydroxyl |
| β-(1,2,4-Triazol-1-yl)-L-alanine | C₅H₈N₄O₂ | 156.14 | -1.0 | Triazole, amino acid |
| Imidazolylindol-propanol | C₁₄H₁₇N₃O | 243.31 | 3.8 | Imidazole, indole, hydroxyl |
Research Findings and Implications
- Synthetic Accessibility: The target compound can likely be synthesized via alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-bromopropanol, analogous to methods for β-(1,2,4-triazol-1-yl)alanine derivatives .
- Antifungal Potential: While direct data are lacking, brominated triazoles are known to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi), suggesting a mechanism of action similar to clinical triazoles like fluconazole .
- Toxicity Considerations: Bromine substitution may increase cytotoxicity compared to non-halogenated analogs, necessitating further toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
